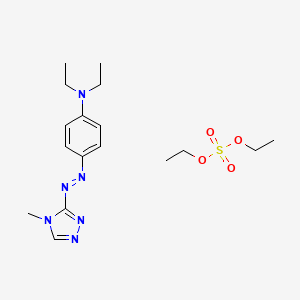
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt is a chemical compound with the molecular formula C7H17O11P2K. It is known for its unique structure, which includes both phosphate and potassium ions. This compound is often used in various scientific and industrial applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide, followed by phosphorylation using phosphoric acid. The final step involves neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphate esters and substituted derivatives, which have applications in different fields .
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to act as a building block for various chemical reactions .
Biology
In biological research, this compound is used in the study of phosphate metabolism and as a phosphate donor in enzymatic reactions. It is also used in the preparation of buffer solutions .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Industry
Industrially, this compound is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt involves its interaction with various molecular targets, including enzymes and metal ions. The phosphate groups in the compound can participate in phosphorylation reactions, which are crucial in many biological processes. Additionally, the potassium ions can influence cellular functions by modulating ion channels and transporters .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), sodium salt: Similar in structure but contains sodium instead of potassium.
3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid: Another compound with a similar backbone but different functional groups.
Uniqueness
The uniqueness of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt lies in its combination of phosphate and potassium ions, which imparts specific chemical properties and makes it suitable for a wide range of applications .
Properties
CAS No. |
94071-07-5 |
|---|---|
Molecular Formula |
C7H17KO11P2 |
Molecular Weight |
378.25 g/mol |
IUPAC Name |
potassium;1,3-bis(2-phosphonooxyethoxy)propan-2-olate |
InChI |
InChI=1S/C7H17O11P2.K/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14;/h7H,1-6H2,(H2,9,10,11)(H2,12,13,14);/q-1;+1 |
InChI Key |
OFQDRNLAFFEURU-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)OCC(COCCOP(=O)(O)O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)




![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)






![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
